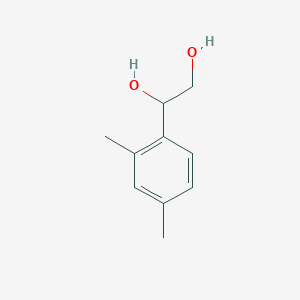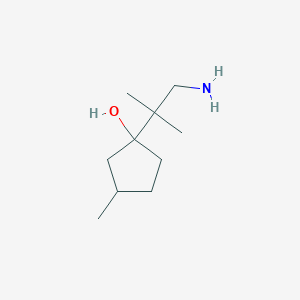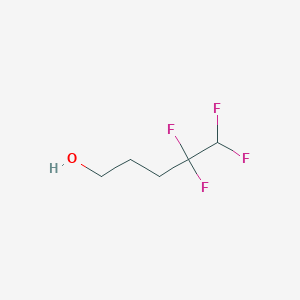
4,4,5,5-Tetrafluoropentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetrafluoropentan-1-ol is an organic compound with the molecular formula C5H8F4O It is a fluorinated alcohol, which means it contains fluorine atoms attached to a carbon chain with a hydroxyl group (-OH) at one end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetrafluoropentan-1-ol can be synthesized through several methods. One common approach involves the catalytic oxidation of 1,1,1,2,2-pentafluoropentane in the presence of a supported noble metal composite catalyst, a solvent, and an oxidant. The solvents used can include water, acetonitrile, isopropanol, dimethylformamide, and N-methylpyrrolidone. The oxidants can be organic peroxides such as cumene hydroperoxide, tert-butyl hydroperoxide, acetyl peroxide, benzoyl peroxide, dibenzoyl peroxide, cyclohexanone peroxide, iodosobenzene (PhIO), and m-chloroperbenzoic acid .
Industrial Production Methods
The industrial production of this compound typically involves large-scale catalytic oxidation processes. These processes are designed to be efficient and cost-effective, utilizing readily available raw materials and catalysts to produce the compound in high yields.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetrafluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, chromium trioxide, and hydrogen peroxide for oxidation reactions. Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions. Substitution reactions often require nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4,4,5,5-tetrafluoropentan-2-one, while reduction can produce 4,4,5,5-tetrafluoropentane.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetrafluoropentan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, surfactants, and functional materials
Wirkmechanismus
The mechanism of action of 4,4,5,5-tetrafluoropentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol: This compound has a similar structure but contains a bromine atom instead of a hydrogen atom at the 5-position.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl: This compound has a similar fluorinated carbon chain but includes a boron-containing ring structure.
Uniqueness
4,4,5,5-Tetrafluoropentan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This combination of features gives it distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H8F4O |
|---|---|
Molekulargewicht |
160.11 g/mol |
IUPAC-Name |
4,4,5,5-tetrafluoropentan-1-ol |
InChI |
InChI=1S/C5H8F4O/c6-4(7)5(8,9)2-1-3-10/h4,10H,1-3H2 |
InChI-Schlüssel |
XXBFJYFFRJLRKH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(F)F)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


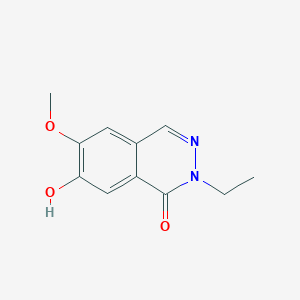
![2,2-Difluoro-octahydrocyclopenta[b]morpholine](/img/structure/B13188787.png)


![1-[(5-Methylisoxazol-4-yl)carbonyl]piperazine](/img/structure/B13188802.png)
![(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B13188807.png)
![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)


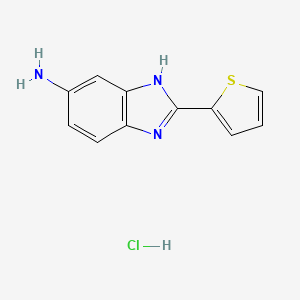
![tert-Butyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13188838.png)
